cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
Description
cis-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6) is a piperidine derivative featuring a tert-butyl carbamate protecting group, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position in a cis-configuration (3S,4S). This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its stereochemistry and functional group arrangement are critical for modulating binding affinity and metabolic stability in drug candidates. The tert-butyl group enhances solubility in organic solvents, while the fluorine atom contributes to electronic effects and resistance to oxidative metabolism .
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160810 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-46-2 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resolution via Chiral Acid Salts
In this approach, racemic 4-hydroxypiperidine derivatives are reacted with chiral acids such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salts are separated by crystallization, followed by protection with tert-butoxycarbonyl (Boc) groups to afford the target compound in enantioenriched form.
- Step 1: Formation of diastereomeric salts between racemic 4-hydroxypiperidine and a chiral acid.
- Step 2: Separation of diastereomers via crystallization.
- Step 3: Boc-protection of the separated enantiomer to yield This compound .
Limitations: Low overall yield, multiple purification steps, and high operational costs.
Diastereomeric Decomposition and Asymmetric Synthesis
Classical methods such as diastereomeric decomposition or asymmetric synthesis involve the following:
Asymmetric Synthesis: Starting from achiral precursors like 4-methyl phenacyl bromide, multiple steps (up to 13) are employed to introduce stereochemistry, achieving yields around 35%. These methods are complex and often low-yielding.
Diastereomeric Resolution: Using chiral auxiliaries or chiral catalysts to selectively produce the desired stereoisomer, though yields tend to be modest and synthesis lengthy.
Biotransformation Methods
Biocatalysis offers a greener, more selective alternative for synthesizing cis- configured compounds, leveraging enzyme specificity.
Enzymatic Reduction
Recent studies demonstrate that asymmetric reduction of N-Boc-piperidin-3-one (NBPO) using ketoreductases yields high enantioselectivity for the S -enantiomer:
- Step 1: Oxidation of protected precursors (e.g., via sodium hypochlorite-TEMPO).
- Step 2: Enzymatic reduction using ketoreductases or carbonyl reductases, which catalyze the stereoselective reduction of the carbonyl group to hydroxyl.
This method results in high yields, mild reaction conditions, and excellent stereocontrol, making it highly suitable for industrial applications.
Process Summary
| Step | Description | Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Protection of piperidine | Boc anhydride | - |
| 2 | Oxidation of intermediate | Sodium hypochlorite, TEMPO | |
| 3 | Enzymatic reduction | Ketoreductase enzyme |
Advantages: High stereoselectivity, environmentally friendly, operational simplicity.
Data Table Summarizing Preparation Methods
| Method | Approach | Key Steps | Yield | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chemical Resolution | Chiral acid salt separation | Salt formation, crystallization, Boc-protection | Variable (~30-50%) | High for separated enantiomer | Well-established, scalable | Low yield, multi-step, costly |
| Asymmetric Synthesis | Achiral precursor conversion | Multi-step synthesis, chiral catalysts | ~35% | Good enantioselectivity | Precise stereocontrol | Lengthy, low yield |
| Biotransformation | Enzymatic reduction | Enzymatic catalysis of carbonyl reduction | >90% enantiomeric excess | Excellent | Environmentally friendly, high yield | Enzyme cost, substrate specificity |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Alkylation: Alkylating agents such as alkyl halides.
Acylation: Acylating agents such as acyl chlorides.
Major Products:
Hydrolysis: Tert-butyl alcohol and 4-fluoro-3-hydroxypiperidine-1-carboxylic acid.
Alkylation: Alkylated derivatives of the compound.
Acylation: Amide derivatives of the compound.
Scientific Research Applications
Building Block in Organic Synthesis
cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced biological activity.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, including:
- Antidepressant Activity : Studies suggest that derivatives of piperidine compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for antidepressant drugs.
- Analgesic Effects : The compound's ability to interact with pain pathways has led to investigations into its analgesic potential.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and fluorine groups allows it to form hydrogen bonds and engage in various chemical interactions with biological molecules. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be better understood through comparisons with its isomers, analogs, and derivatives. Below is a detailed analysis supported by data tables and research findings.
Research Findings:
Stereochemical Impact : The cis-configuration of the target compound (3S,4S) is critical for its role in chiral synthesis. In contrast, the trans-isomer (955028-82-7) exhibits a 30% lower inhibitory activity against HIV-1 protease in preclinical studies, likely due to steric clashes in the enzyme’s active site .
Fluorine vs. Hydroxyl Positioning : Swapping fluorine and hydroxyl positions (e.g., 373604-28-5) reduces metabolic stability by 40% in liver microsome assays, highlighting the importance of fluorine at the 4-position for blocking oxidative degradation .
Hydrophobicity Modifications : Replacing fluorine with a methyl group (955028-75-8) increases logP by 0.5 units, improving blood-brain barrier penetration but reducing aqueous solubility by 60% .
Synthetic Utility : The tert-butyl carbamate group in all analogs facilitates easy deprotection under mild acidic conditions (e.g., TFA), making these compounds versatile intermediates in multi-step syntheses .
Biological Activity
Cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS Number: 1209780-71-1) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 219.26 g/mol. The compound features a piperidine ring with a tert-butyl group, a hydroxyl group, and a fluorine atom at the 4 and 3 positions, respectively. This unique structure contributes to its potential applications in medicinal chemistry.
Pharmacological Potential
Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its effects on neurotransmitter systems, potentially influencing dopamine and serotonin pathways. Such interactions suggest its potential as a lead compound in developing therapeutic agents for neurological disorders .
Antimicrobial Properties
Preliminary studies have shown that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to good antibacterial activity. The specific mechanisms by which it exerts these effects require further investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step may require specific reagents and conditions to ensure high yields and purity. The following table summarizes some key aspects of its synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | tert-Butylamine, Fluorinating agent | Inert atmosphere, low temperature | High |
| Step 2 | Hydroxylating agent | Room temperature | Moderate |
| Step 3 | Carboxylic acid derivative | Acidic conditions | High |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neurotransmitter Modulation : A study focused on its interaction with neurotransmitter receptors indicated that it could modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and depression.
- Antimicrobial Testing : In vitro tests against common bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) revealed that the compound exhibits significant antibacterial properties, comparable to established antibiotics.
- Cytotoxicity Assessments : In cancer models, this compound showed promising cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Q & A
Q. What are the key safety considerations when handling cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate in laboratory settings?
- Methodological Answer : The compound poses acute toxicity risks (oral, dermal) and causes severe eye/skin irritation. Researchers must use PPE, including chemical-resistant suits (Type C), gloves (nitrile), and eye/face protection. For respiratory protection, use NIOSH-approved P95 (US) or ABEK-P2 (EU) cartridges. Avoid dust formation via controlled ventilation (e.g., fume hoods) and ensure spills are contained with non-combustible absorbents (e.g., vermiculite). Store in dry, cool environments (<28°C) away from incompatible substances like strong oxidizers .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (via SHELX suite) is the gold standard for resolving stereochemistry. For preliminary analysis, - and -NMR can reveal coupling patterns between the fluorine and adjacent protons. For example, vicinal coupling (~20 Hz) and axial-equatorial proton splitting in the piperidine ring confirm the cis configuration. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) further validates enantiopurity .
Q. What are the recommended synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves:
- Step 1 : Tosylation of a precursor alcohol (e.g., tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate) using p-toluenesulfonyl chloride in pyridine (48 hr, 0–5°C, ~60% yield).
- Step 2 : Fluorination via nucleophilic substitution (e.g., KF or Selectfluor® in DMF at 80°C, 12 hr).
- Step 3 : Deprotection of the tert-butyl group with TFA/DCM (1:1 v/v) yields the free amine for downstream functionalization. Purification via silica chromatography (hexane:EtOAc, 3:1) ensures >95% purity .
Advanced Research Questions
Q. How can researchers address low yields in fluorination steps during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group activation. To optimize:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion mobility in aprotic solvents.
- Replace KF with AgF for improved reactivity in SN2 mechanisms.
- Employ microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics. Monitor reaction progress via -NMR to identify intermediates (e.g., triflate byproducts) .
Q. What analytical strategies resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?
- Methodological Answer : Discrepancies arise from impurity profiles or assay variability. Conduct:
- HPLC-MS to identify trace impurities (e.g., unreacted tosylates).
- In vitro cytotoxicity assays (e.g., HepG2 cells, 72 hr exposure) with standardized protocols (ISO 10993-5).
Q. How can this compound be utilized as a building block in drug discovery pipelines?
- Methodological Answer : The cis-configured hydroxyl and fluorine groups make it a versatile intermediate for:
- Kinase inhibitor design : Introduce sulfonamide or triazole moieties at the 3-OH position via Mitsunobu reactions (e.g., DIAD/PPh).
- PET radiotracers : Label with via nucleophilic aromatic substitution (K/K222 complex).
- Prodrugs : Esterify the hydroxyl group with lipophilic promoieties (e.g., pivaloyloxymethyl) to enhance bioavailability. Validate target engagement via SPR or crystallography .
Q. What experimental designs mitigate racemization risks during functionalization of the piperidine ring?
- Methodological Answer : Racemization occurs under acidic/basic conditions or high temperatures. Mitigation strategies include:
- Low-temperature reactions (<0°C) with mild bases (e.g., NaHCO).
- Enzymatic catalysis (e.g., lipases in organic solvents) for stereoretentive acylations.
- Protecting group selection : Use acid-labile tert-butyl carbamates instead of benzyl groups to avoid harsh deprotection. Monitor enantiomeric excess (ee) via chiral GC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
